molecular formula C21H17N3O3S2 B2842305 N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 941937-90-2

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2842305
CAS RN: 941937-90-2
M. Wt: 423.51
InChI Key: FUKIMJYDCFYENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as DAPH-12, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and neurological disorders. In

Scientific Research Applications

Polymer Synthesis and Characterization

The compound has applications in the synthesis of polymides, as demonstrated by Imai, Maldar, and Kakimoto (1984). They utilized a similar polyimide-forming monomer for the synthesis of novel polyimides, indicating potential uses of such compounds in polymer chemistry, particularly for creating materials with high thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984).

Medicinal Chemistry

  • Ghorab, Al-Said, and Nissan (2012) explored the compound's relevance in the synthesis of novel sulfonylbiscompounds, with a focus on anticancer activity. Their work indicates its potential in creating compounds with cytotoxic activity against cancer cell lines (Ghorab, Al-Said, & Nissan, 2012).
  • Takamatsu, Hirano, and Miura (2015) used a related approach for synthesizing 3-iminoisoindolinones, which hints at its applicability in developing novel compounds with potential medicinal properties (Takamatsu, Hirano, & Miura, 2015).
  • Norman, Navas, Thompson, and Rigdon (1996) focused on synthesizing heterocyclic carboxamides, including compounds structurally related to N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, for potential use as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Chemical Synthesis and Characterization

  • Liu, Cong, Liu, and Sun (2016) investigated the synthesis of heterocyclic derivatives using a process involving visible-light-promoted reactions, indicating the potential for N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide in photoreactive chemical synthesis (Liu, Cong, Liu, & Sun, 2016).
  • Reddy, Qiu, Iwasaki, and Kambe (2015) explored the catalytic synthesis of diarylsulfides and sulfones, suggesting the compound's potential use in the formation of valuable chemical structures through C-H bond functionalization (Reddy, Qiu, Iwasaki, & Kambe, 2015).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-13-17-10-12-28-21(17)23-20(25)16-5-7-19(8-6-16)29(26,27)24-11-9-15-3-1-2-4-18(15)14-24/h1-8,10,12H,9,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKIMJYDCFYENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.